2-Methoxy-4'-morpholinomethyl benzophenone
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Overview
Description
2-Methoxy-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO3 It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 2-position and a morpholinomethyl group at the 4’-position of the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 2-Methoxy-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4’-morpholinomethyl benzophenone.
Reduction: Formation of 2-methoxy-4’-morpholinomethyl benzohydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is exploited in photodynamic therapy for targeting cancer cells. The molecular targets include cellular membranes, proteins, and DNA, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone:
4-Methoxybenzophenone: Used as an intermediate in organic synthesis and as a UV absorber.
2-Methoxy-4-methylphenol: Known for its antioxidant properties and used in the food industry.
Uniqueness
2-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGICXHJZMUAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642618 |
Source
|
Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-68-1 |
Source
|
Record name | (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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